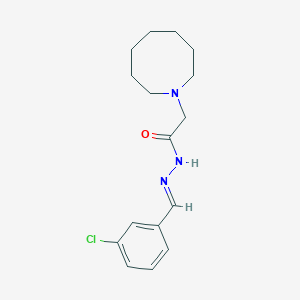

2-(1-azocanyl)-N'-(3-chlorobenzylidene)acetohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related hydrazide derivatives involves the condensation of appropriate hydrazides with aldehydes or ketones, producing compounds with significant structural diversity and potential chemical utility. Although specific synthesis details for "2-(1-azocanyl)-N'-(3-chlorobenzylidene)acetohydrazide" are not directly available, similar compounds are synthesized through Knoevenagel condensation reactions or nucleophilic substitution followed by hydrazinolysis, indicating a versatile approach to hydrazide synthesis (Kumar et al., 2016).

Molecular Structure Analysis

Structural characterization of hydrazide derivatives typically involves spectroscopic methods and X-ray crystallography. These compounds often exhibit specific configurations around the C=N double bond and form stabilized crystal structures through hydrogen bonding and π-π interactions. The detailed crystallographic analysis reveals the planar nature of the hydrazide group and the spatial arrangement of substituents, which significantly influence their chemical reactivity and interactions (Zhou & Ma, 2012).

Chemical Reactions and Properties

Hydrazide compounds participate in various chemical reactions, including further condensation, nucleophilic substitution, and cyclization, leading to the synthesis of diverse chemical structures. These reactions are often influenced by the hydrazide's structural features, such as electron-donating or withdrawing groups attached to the aromatic ring, affecting their chemical stability and reactivity (Giubellina et al., 2006).

Physical Properties Analysis

The physical properties of hydrazide derivatives, such as solubility, melting point, and crystal structure, are closely related to their molecular architecture. These compounds often crystallize in specific space groups, exhibiting unique crystal packing and intermolecular interactions that can be analyzed through X-ray diffraction studies. The presence of functional groups significantly affects their solubility and thermal properties, making them suitable for various applications (İnkaya et al., 2011).

Chemical Properties Analysis

The chemical properties of "2-(1-azocanyl)-N'-(3-chlorobenzylidene)acetohydrazide" and similar compounds are defined by their functional groups, which dictate their reactivity towards various chemical agents. The hydrazide moiety, in particular, is known for its nucleophilicity, allowing these compounds to undergo a range of chemical transformations, including cyclization reactions and the formation of complex structures with biological activity. These properties are pivotal in their application in synthesizing pharmaceutically relevant compounds (Al-muaikel & El‐Emary, 2003).

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

- Synthesis and Anticancer Evaluation : A study focused on the synthesis of azomethine derivatives of 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones, which were characterized and evaluated for anticancer activity. The key intermediates, obtained from anilines, were reacted with benzaldehydes to form azomethines. These compounds were evaluated using various spectroscopic techniques and showed promising results in anticancer activity assays (Saeed, Mahmood, & Flörke, 2014).

Antimicrobial Properties

- Antimicrobial Evaluation of Imines and Thiazolidinones : Research on the synthesis of imines and thiazolidinones from 2-(4-chloro-3-methylphenoxy)acetohydrazide showed significant antibacterial and antifungal activities. This suggests the potential of similar azohydrazone derivatives in developing new antimicrobial agents (Fuloria et al., 2009).

Eigenschaften

IUPAC Name |

2-(azocan-1-yl)-N-[(E)-(3-chlorophenyl)methylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3O/c17-15-8-6-7-14(11-15)12-18-19-16(21)13-20-9-4-2-1-3-5-10-20/h6-8,11-12H,1-5,9-10,13H2,(H,19,21)/b18-12+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLHLDXQKKOXQSJ-LDADJPATSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CCC1)CC(=O)NN=CC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCCN(CCC1)CC(=O)N/N=C/C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(azocan-1-yl)-N-[(E)-(3-chlorophenyl)methylideneamino]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-chloro-4-methylphenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5515022.png)

![4-{[3-(2-methoxyphenyl)-2-propen-1-ylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5515039.png)

![3-[(2-chlorobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5515042.png)

![2-methyl-4-(3-{[4-(4H-1,2,4-triazol-4-yl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5515055.png)

![4-methyl-N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5515064.png)

![4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(2-phenylethyl)piperidine-1-carboxamide](/img/structure/B5515071.png)

![(1S*,5R*)-3-(1H-benzimidazol-1-ylacetyl)-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5515086.png)

![N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5515088.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-methylbenzamide](/img/structure/B5515103.png)

![4-benzyl-1-[(2-methoxyphenyl)acetyl]piperidine](/img/structure/B5515107.png)

![4-methyl-1-{[4-(2-methylphenoxy)phenyl]sulfonyl}piperidine](/img/structure/B5515116.png)